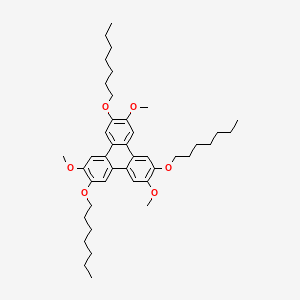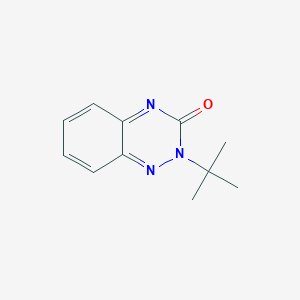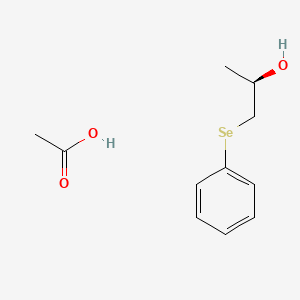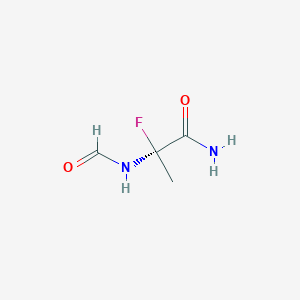
2-Fluoro-N~2~-formyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N~2~-formyl-L-alaninamide is a derivative of alanine, an amino acid. This compound is known for its use in chiral derivatization, which is a process used to separate and analyze enantiomers of amino acids. It is often utilized in high-performance liquid chromatography (HPLC) for its ability to form stable diastereomeric derivatives with amino acids, allowing for their effective separation and quantification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N~2~-formyl-L-alaninamide typically involves the reaction of L-alanine with 2-fluoroformyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N~2~-formyl-L-alaninamide primarily undergoes substitution reactions due to the presence of the fluoro and formyl groups. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: While less common, oxidation can be performed using reagents like hydrogen peroxide, and reduction can be achieved using agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used. For example, substitution with an amine would yield an amide derivative, while reduction might yield a hydroxyl derivative .
Aplicaciones Científicas De Investigación
2-Fluoro-N~2~-formyl-L-alaninamide is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the chiral derivatization of amino acids for HPLC analysis. This allows researchers to separate and quantify enantiomers of amino acids in complex mixtures, which is crucial for studying biological processes and developing pharmaceuticals .
In medicine, this compound is used in the analysis of amino acid profiles in biological samples, aiding in the diagnosis of metabolic disorders. In industry, it is employed in the quality control of amino acid-based products .
Mecanismo De Acción
The mechanism by which 2-Fluoro-N~2~-formyl-L-alaninamide exerts its effects is primarily through its ability to form stable diastereomeric derivatives with amino acids. This interaction occurs at the molecular level, where the fluoro and formyl groups facilitate the formation of covalent bonds with the amino groups of amino acids. This results in the formation of stable complexes that can be easily separated and analyzed using HPLC .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide: Another chiral derivatization reagent used for similar purposes.
1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide: Known for its improved sensitivity in HPLC analysis compared to 2-Fluoro-N~2~-formyl-L-alaninamide.
Uniqueness
This compound is unique in its specific interaction with amino acids, providing a balance between reactivity and stability. This makes it particularly useful for applications requiring precise and reliable analysis of amino acid enantiomers .
Propiedades
Número CAS |
837430-45-2 |
|---|---|
Fórmula molecular |
C4H7FN2O2 |
Peso molecular |
134.11 g/mol |
Nombre IUPAC |
(2R)-2-fluoro-2-formamidopropanamide |
InChI |
InChI=1S/C4H7FN2O2/c1-4(5,3(6)9)7-2-8/h2H,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1 |
Clave InChI |
PKJDZUOXWVVGIV-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@](C(=O)N)(NC=O)F |
SMILES canónico |
CC(C(=O)N)(NC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
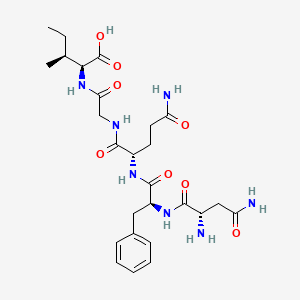
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
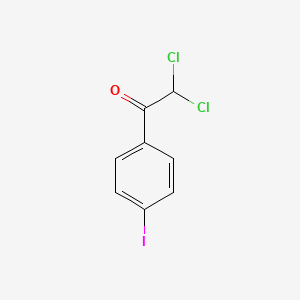
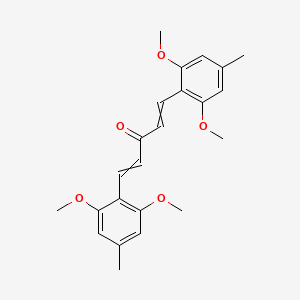
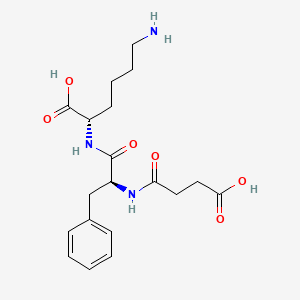
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
